

Application Notes and Protocols: Intracellular Drug Delivery Using Polyglycerol Nanogels

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Compound of Interest

Compound Name: Polyglycerin-6

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of polyglycerol (PG) nanogels as versatile carriers for intracellular drug delivery. PG nanogels are highly biocompatible, water-soluble, and possess a tunable three-dimensional network structure, making them ideal for encapsulating a wide range of therapeutic agents.[1][2] Their customizable surface chemistry and stimuli-responsive properties enable targeted delivery and controlled release of cargo within the cellular environment.[3][4]

Introduction to Polyglycerol Nanogels

Polyglycerol-based nanogels are crosslinked polymer networks in the submicron size range, typically between 10 to 1000 nm.[5] They are synthesized from dendritic or hyperbranched polyglycerol (dPG or hPG), which offers a scaffold with a high density of hydroxyl groups for further functionalization.[1][6] These nanogels can be engineered to respond to internal or external stimuli such as pH, redox potential, or temperature, allowing for triggered drug release in specific cellular compartments.[3][7] The inherent biocompatibility of the polyglycerol backbone minimizes cytotoxic effects, a crucial aspect for in vivo applications.[5]

Key Advantages of Polyglycerol Nanogels

- **Biocompatibility:** The polyether backbone of polyglycerol imparts excellent biocompatibility and low cytotoxicity.[5]

- **High Drug Loading Capacity:** The porous, three-dimensional structure allows for efficient encapsulation of both hydrophilic and hydrophobic drugs.[8][9]
- **Controlled Release:** Drug release can be tailored to be responsive to specific triggers within the cellular environment, such as changes in pH or the presence of specific enzymes.[5][7]
- **Tunable Properties:** The size, charge, and surface functionality of PG nanogels can be readily modified to optimize drug loading, cellular uptake, and targeting.[2]
- **Enhanced Bioavailability:** By encapsulating drugs, PG nanogels can protect them from degradation and improve the solubility of poorly water-soluble compounds.[3]

Data Presentation: Physicochemical and Drug Loading Characteristics

The following tables summarize typical quantitative data for polyglycerol nanogels from various studies, highlighting their tunable size, low polydispersity, and efficient drug loading capabilities.

Table 1: Physicochemical Properties of Polyglycerol Nanogels

Nanogel Formulation	Synthesis Method	Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Reference
dPG-based, benzacetal crosslinked	Inverse Nanoprecipitation	100-1000	N/A	[7]
dPG-based, iEDDA crosslinked	Inverse Nanoprecipitation	257	<0.2	[5]
PG-drug conjugates	Inverse Nanoprecipitation	110-165	Low	[3]
dPG-based, SPAAC crosslinked	Inverse Nanoprecipitation	155-170	Narrow	
Luliconazole-loaded PAA/Na-CMC	Free Radical Polymerization	259	0.2	

Table 2: Drug Loading Content and Efficiency of Polyglycerol Nanogels

Nanogel Formulation	Drug	Drug Loading Content (DLC, wt%)	Encapsulation Efficiency (EE, %)	Reference
dPG-based, benzacetal crosslinked	Asparaginase	N/A	~100	[7]
Esterase-responsive dPG-based	17-AAG	4.95	99	[5]
Esterase-responsive dPG-based	BLU-285	4.95	99	[5]
Esterase-responsive dPG-based (combinational)	17-AAG & BLU-285	3.10 (for BLU-285)	Quantitative for 17-AAG	[5]

Experimental Protocols

Detailed methodologies for the synthesis, drug loading, characterization, and in vitro evaluation of polyglycerol nanogels are provided below.

Protocol for Polyglycerol Nanogel Synthesis via Inverse Nanoprecipitation

This protocol describes a surfactant-free method to produce biodegradable polyglycerol nanogels.[\[7\]](#)[\[10\]](#)

Materials:

- Functionalized dendritic polyglycerol (dPG) macromonomers (e.g., dPG-azide and dPG-alkyne for click chemistry, or dPG-methyltetrazine and dPG-norbornene for iEDDA).[\[5\]](#)[\[11\]](#)
- Anhydrous acetone

- Milli-Q water
- Stir plate and stir bar
- Syringe or pipette
- Rotary evaporator
- Dialysis tubing (e.g., MWCO 50 kDa)[12]

Procedure:

- Prepare separate aqueous stock solutions of the functionalized dPG macromonomers (e.g., 200 mg/mL in Milli-Q water).[5]
- In one vial, dilute the first dPG macromonomer solution with Milli-Q water.
- In a separate vial, dilute the second dPG macromonomer solution with Milli-Q water.
- Rapidly add the second dPG solution to the first, and briefly vortex for approximately 5 seconds to ensure thorough mixing.[5]
- Under vigorous stirring, inject the combined aqueous solution of macromonomers into a larger volume of anhydrous acetone (e.g., 20 mL).[5] This rapid change in solvent quality induces the precipitation of nano-sized polymer droplets.
- Allow the crosslinking reaction to proceed within the droplets. The reaction time will depend on the specific chemistry used (e.g., copper-catalyzed azide-alkyne cycloaddition [CuAAC] or inverse electron-demand Diels-Alder [iEDDA]).[5][11]
- Remove the acetone by rotary evaporation under reduced pressure.
- The resulting aqueous dispersion contains the polyglycerol nanogels.
- Purify the nanogels by dialysis against Milli-Q water for 2-3 days, with frequent changes of the dialysate, to remove unreacted macromonomers and other small molecules.[12]
- Store the purified nanogel suspension at 4°C.

Protocol for Drug Loading into Polyglycerol Nanogels

This protocol outlines the in situ encapsulation of a hydrophobic drug during the inverse nanoprecipitation synthesis.^[5]

Materials:

- Functionalized dPG macromonomers and solvents as per Protocol 4.1.
- Hydrophobic drug (e.g., 17-AAG, BLU-285).^[5]
- Solvent for the drug (e.g., DMSO).

Procedure:

- Follow steps 1-3 of Protocol 4.1 to prepare the diluted aqueous solutions of the dPG macromonomers.
- Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent (e.g., DMSO).
- Add the drug solution to one of the aqueous dPG macromonomer solutions before mixing.
- Proceed with steps 4-10 of Protocol 4.1. The drug will be encapsulated within the nanogel network as it forms.
- To determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE), a known amount of lyophilized drug-loaded nanogels is dissolved in a suitable solvent to break the nanoparticles and release the drug. The drug concentration is then quantified using UV-Vis spectrophotometry or HPLC against a standard calibration curve.

Protocol for Nanogel Characterization

4.3.1. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement

Materials:

- Purified nanogel suspension.

- DLS instrument (e.g., Malvern Zetasizer).[12]
- Cuvettes.
- Phosphate buffer (pH 7.4).

Procedure:

- Dilute the nanogel suspension to a concentration of approximately 1 mg/mL in phosphate buffer (pH 7.4).[12]
- Transfer the diluted sample to a clean cuvette.
- Place the cuvette in the DLS instrument.
- Set the instrument parameters (e.g., temperature at 25°C, laser wavelength at 633 nm).[12]
- Perform the measurement in triplicate to obtain the average hydrodynamic diameter and the polydispersity index (PDI).

4.3.2. Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Morphology

Materials:

- Purified nanogel suspension (e.g., 1 mg/mL in PBS).[5]
- TEM grids with a carbon film.
- Vitrification robot (e.g., FEI Vitrobot).[12]
- Liquid ethane and liquid nitrogen.
- Cryo-transmission electron microscope.

Procedure:

- Apply a small volume of the nanogel suspension to a TEM grid.
- Blot away excess liquid to create a thin film.

- Plunge-freeze the grid in liquid ethane using a vitrification robot to create a vitrified ice layer. [\[12\]](#)
- Store the grid in liquid nitrogen until analysis.
- Transfer the grid to the cryo-TEM under liquid nitrogen.
- Image the nanogels at a suitable magnification and acceleration voltage (e.g., 200 kV). [\[12\]](#)

Protocol for Cellular Uptake Assay via Confocal Laser Scanning Microscopy (CLSM)

This protocol describes how to visualize the internalization of fluorescently labeled nanogels into cells.

Materials:

- Fluorescently labeled polyglycerol nanogels (e.g., FITC-labeled).
- Cell line of interest (e.g., HeLa, A549, MCF7). [\[13\]](#)
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- Glass-bottom dishes or 8-well ibidi slides.
- Nuclear stain (e.g., DAPI or Hoechst 33342). [\[13\]](#)
- Phosphate-buffered saline (PBS).
- Confocal laser scanning microscope.

Procedure:

- Seed the cells in glass-bottom dishes or ibidi slides and allow them to adhere for 4-24 hours.
- Treat the cells with the fluorescently labeled nanogels at the desired concentration in fresh cell culture medium.

- Incubate for the desired time period (e.g., 2, 4, or 24 hours).
- Remove the medium containing the nanogels and wash the cells twice with PBS to remove extracellular nanogels.
- Stain the cell nuclei with Hoechst 33342 (e.g., 1 µg/mL) or DAPI for 10-15 minutes.
- Wash the cells again with PBS.
- Add fresh cell culture medium to the cells.
- Image the cells using a confocal laser scanning microscope, acquiring images in the channels corresponding to the nanogel fluorophore and the nuclear stain.

Protocol for Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.^[2]

Materials:

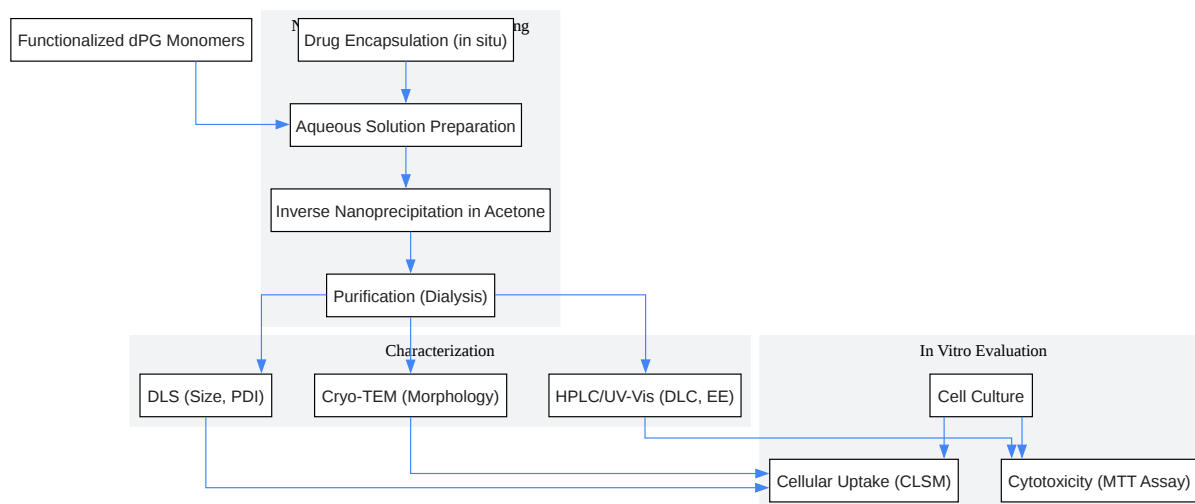
- Cells to be tested.
- Polyglycerol nanogels (and drug-loaded counterparts).
- 96-well plates.
- Complete cell culture medium.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl).^[14]
- Microplate reader.

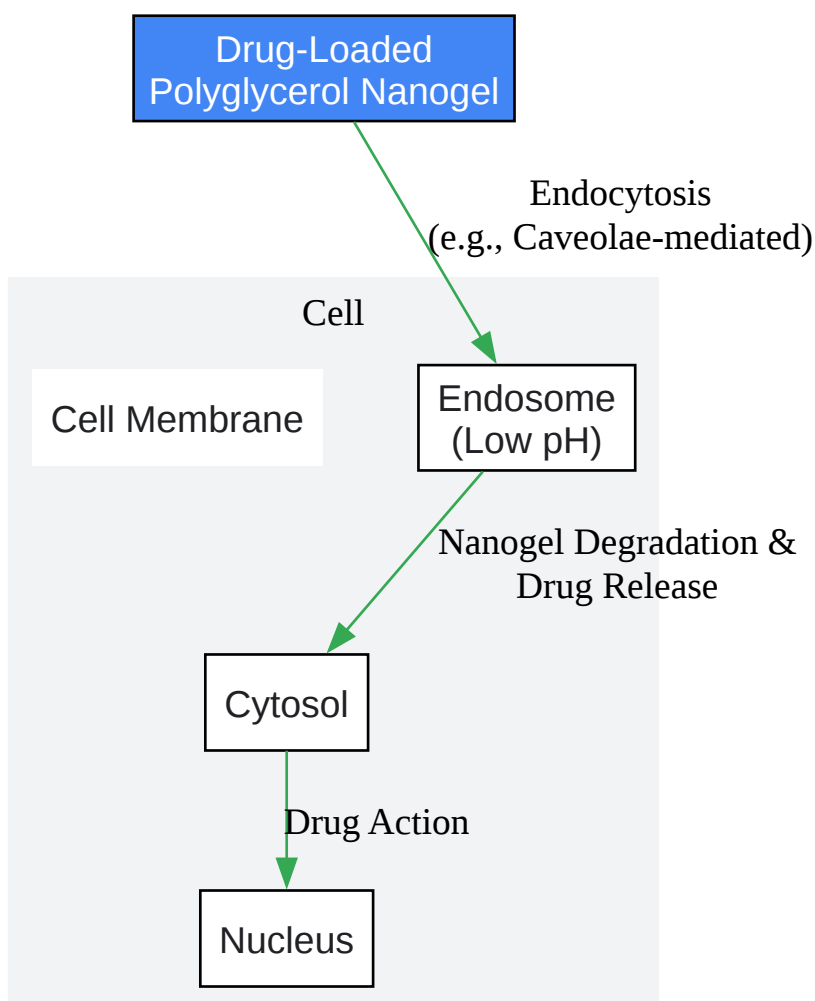
Procedure:

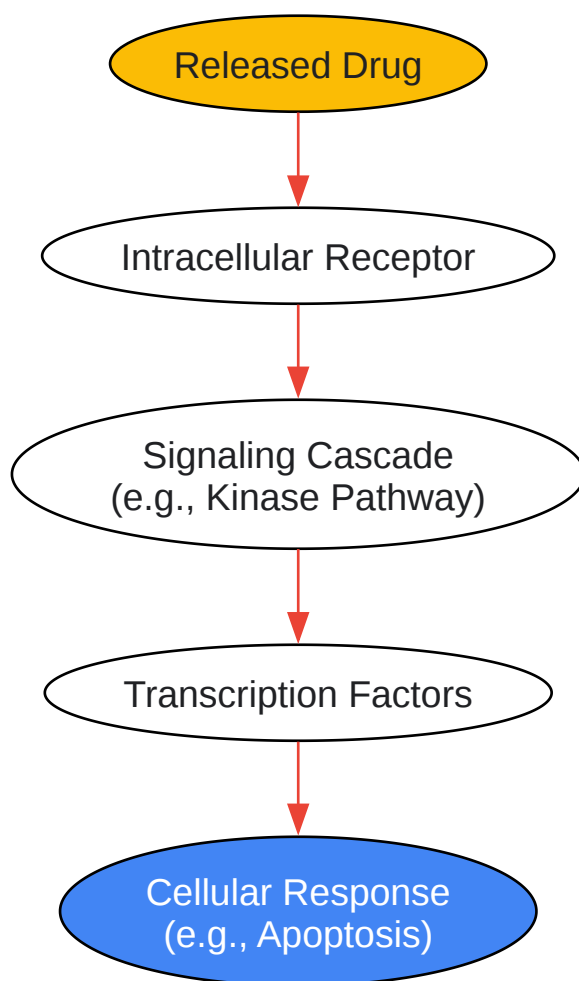
- Seed cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well and incubate overnight to allow for attachment.[\[14\]](#)
- Prepare serial dilutions of the nanogels (both empty and drug-loaded) in cell culture medium.
- Remove the old medium from the cells and add 100 μ L of the nanogel dilutions to the respective wells. Include untreated cells as a control.
- Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
- After incubation, add 10 μ L of the MTT stock solution to each well.[\[14\]](#)
- Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[\[14\]](#)
- Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.[\[14\]](#)
- Incubate for another 4 hours at 37°C.[\[14\]](#)
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control cells.

Visualized Workflows and Mechanisms

Experimental Workflow for Nanogel-Based Drug Delivery







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